molecular formula C6H5IN4 B13991574 1-Iodoimidazo[1,5-A]pyrazin-8-amine

1-Iodoimidazo[1,5-A]pyrazin-8-amine

Cat. No.: B13991574
M. Wt: 260.04 g/mol
InChI Key: SRHLXNMZXPSFQO-UHFFFAOYSA-N
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Description

1-Iodoimidazo[1,5-A]pyrazin-8-amine is a heterocyclic compound that features an imidazo[1,5-A]pyrazine core with an iodine atom at the first position and an amine group at the eighth position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodoimidazo[1,5-A]pyrazin-8-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of imidazole derivatives with pyrazine derivatives under specific conditions to form the imidazo[1,5-A]pyrazine core.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-Iodoimidazo[1,5-A]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Iodoimidazo[1,5-A]pyrazin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodoimidazo[1,5-A]pyrazin-8-amine involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the amine group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-Iodoimidazo[1,5-A]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom enhances its reactivity and potential for further functionalization, making it a valuable compound in various research fields .

Properties

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

1-iodoimidazo[1,5-a]pyrazin-8-amine

InChI

InChI=1S/C6H5IN4/c7-5-4-6(8)9-1-2-11(4)3-10-5/h1-3H,(H2,8,9)

InChI Key

SRHLXNMZXPSFQO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC(=C2C(=N1)N)I

Origin of Product

United States

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